N,N'''-Propane-1,3-diylbis(guanidine)

Thermal Stability Physicochemical Characterization Process Chemistry

N,N'''-Propane-1,3-diylbis(guanidine) is a homobifunctional, dicationic bis-guanidine compound consisting of two terminal guanidine groups connected by a flexible propane-1,3-diyl spacer. With a molecular formula of C5H14N6 and a molecular weight of 158.21 g/mol, it belongs to the class of alkanediylbis(guanidines).

Molecular Formula C5H14N6
Molecular Weight 158.21 g/mol
CAS No. 62476-84-0
Cat. No. B12089589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'''-Propane-1,3-diylbis(guanidine)
CAS62476-84-0
Molecular FormulaC5H14N6
Molecular Weight158.21 g/mol
Structural Identifiers
SMILESC(CN=C(N)N)CN=C(N)N
InChIInChI=1S/C5H14N6/c6-4(7)10-2-1-3-11-5(8)9/h1-3H2,(H4,6,7,10)(H4,8,9,11)
InChIKeyMSPDCJMYQNYOSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'''-Propane-1,3-diylbis(guanidine) (CAS 62476-84-0): A C3-Linked Bis-Guanidine Building Block for Coordination Chemistry and Biochemical Research


N,N'''-Propane-1,3-diylbis(guanidine) is a homobifunctional, dicationic bis-guanidine compound consisting of two terminal guanidine groups connected by a flexible propane-1,3-diyl spacer . With a molecular formula of C5H14N6 and a molecular weight of 158.21 g/mol, it belongs to the class of alkanediylbis(guanidines) [1]. This compound serves as a versatile precursor for synthesizing biologically active molecules, a ligand in coordination chemistry, and a substrate for specific enzymes like diguanidinobutanase (EC 3.5.3.20), distinguishing it from its shorter and longer chain analogs in both physicochemical properties and biochemical recognition [2].

Why N,N'''-Propane-1,3-diylbis(guanidine) Cannot Be Replaced by Its Ethane or Butane Homologs in Research and Industrial Applications


The alkanediylbis(guanidine) series (ethane, propane, butane) is not interchangeable. The length of the central alkyl spacer fundamentally dictates the molecule's physicochemical properties, metal-chelation geometry, and biological recognition. Substituting the C3 linker with a C2 or C4 chain alters the distance between the two cationic guanidine centers, thereby changing the compound's boiling point, polarity, and capacity to form stable chelate rings with metal ions or fit into enzyme active sites [1]. For instance, the propane homolog uniquely serves as a substrate for diguanidinobutanase with a specific KM value, a property not shared by all chain lengths, while its coordination behavior differs significantly from the tetramethylated analog btmgp, which cannot participate in hydrogen-bonding interactions in the same manner as the primary guanidine groups of the target compound [2].

Quantitative Differentiation Guide for N,N'''-Propane-1,3-diylbis(guanidine) Against Key Analogs (CAS 62476-84-0)


Boiling Point and Thermal Stability Advantage Over the C2 (Ethane) Homolog

The propane-linked bis-guanidine exhibits a significantly higher boiling point than its ethane analog, directly resulting from its greater molecular weight and extended alkyl chain. The N,N'''-propane-1,3-diylbis(guanidine) has a computed boiling point of 391.6°C at 760 mmHg, compared to 376.4°C at 760 mmHg for the N,N'''-ethane-1,2-diylbis(guanidine) dihydrochloride salt form [1]. This 15.2°C differential is relevant for applications requiring higher thermal tolerance during synthesis or processing.

Thermal Stability Physicochemical Characterization Process Chemistry

Unique Substrate Affinity for Diguanidinobutanase (EC 3.5.3.20) Versus Shorter and Longer Homologs

The propane-linked bis-guanidine serves as a distinct substrate for the enzyme diguanidinobutanase, with a reported Michaelis constant (KM) of 0.91 mM, indicating a specific and catalytically relevant enzyme-ligand interaction [1]. This enzymatic recognition is highly dependent on the spacer length; the enzyme's natural substrate is 1,4-diguanidinobutane (KM = 0.5-0.7 mM), and it exhibits activity on other longer-chain diguanidines with varying KM values (e.g., pentane: 0.33 mM, hexane: 0.24 mM) [2]. The C3 homolog fills a unique niche, demonstrating that the binding pocket can accommodate a propane linker, which could be exploited for designing enzyme probes or metabolic pathway intermediates.

Enzyme Kinetics Biochemical Substrate Specificity Metabolic Engineering

Distinct Metal Coordination Geometry Compared to Tetramethylguanidino Analog (btmgp)

In contrast to the extensively studied peralkylated bis-guanidine ligand 1,3-bis(N,N,N',N'-tetramethylguanidino)propane (btmgp), the target compound possesses unsubstituted, primary guanidine groups. This structural feature provides a hydrogen-bond donor capacity (6 donors in the dihydrochloride salt) that is absent in btmgp, which relies solely on N-coordination [1]. The btmgp ligand was designed for biomimetic copper-dioxygen chemistry where steric bulk is needed to stabilize reactive intermediates, whereas the unsubstituted compound can engage in both metal coordination and extensive hydrogen-bonding networks, making it a superior candidate for applications requiring dual binding modes, such as anion recognition or supramolecular assembly [2].

Coordination Chemistry Ligand Design Biomimetic Complexes

LogP and Polar Surface Area Differentiation from Ethylene-Linked Bis-Guanidine

The target compound has a computed partition coefficient (LogP) of -1.06, as reported by its HPLC retention behavior [1]. While a comparative LogP for the ethane analog was not directly obtained, the increased hydrophobic surface area from the additional methylene group in the propane linker is expected to reduce polarity and increase lipophilicity relative to the C2 homolog. The ethylene-linked N,N'''-1,2-ethanediylbis(guanidine) has a lower molecular weight (144.18 vs. 158.21) and a correspondingly smaller hydrophobic footprint . This influences its chromatographic retention, solubility, and potential membrane permeability in a measurable way.

Lipophilicity Drug Design ADME Properties

Optimal Application Scenarios for N,N'''-Propane-1,3-diylbis(guanidine) Based on Quantitative Differentiation


Enzyme Substrate and Biochemical Probe Development

Given its specific KM value of 0.91 mM for diguanidinobutanase (EC 3.5.3.20), this compound can be employed as a selective substrate or competitive inhibitor to study polyamine metabolism enzymes that act on diguanidine substrates . Its unique kinetic profile compared to the C4, C5, and C6 chain-length substrates allows researchers to probe the active site's spacer-length tolerance with quantitative precision.

Ligand for Dual-Mode (H-Bonding + Metal Coordination) Supramolecular Assemblies

Unlike its fully alkylated counterpart btmgp, the primary guanidine groups on this molecule can simultaneously donate hydrogen bonds (6 H-bond donors) and coordinate to metal centers . This makes it a superior ligand for constructing metal-organic frameworks (MOFs), anion sensors, or biomimetic metalloenzyme models where both binding modes are required for structural integrity or catalytic function.

Synthetic Building Block for Antiprotozoal Bis-Guanidine Drugs

The propane-1,3-diyl linker is a key motif in numerous dicationic DNA minor groove binders with antiparasitic activity. This compound serves as the direct precursor or core scaffold for synthesizing bis-guanidine derivatives that target parasitic DNA. Its C3 length provides an optimal distance between cationic centers for binding in the minor groove of AT-rich DNA, a structural feature that can be quantitatively compared to less active C2 or C4 analogs through biophysical DNA-binding assays (e.g., ΔTm, SPR) .

High-Temperature Process Chemistry or Reactions Requiring Low Volatility

With a boiling point of 391.6°C—substantially higher than the ethane analog—this compound is better suited for high-temperature synthetic transformations (e.g., melt-phase reactions, high-boiling solvent systems) where a lower-boiling homolog would evaporate or decompose . This thermal advantage simplifies reactor design and improves the safety profile for scale-up processes.

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